N-(tert-butyl)-N-(2-nitrobenzoyl)piperidine-1-carboxamide
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Overview
Description
N-(tert-butyl)-N-(2-nitrobenzoyl)piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Gholivand et al. (2009) focused on synthesizing a similar compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide. This compound was characterized using various spectroscopic techniques and X-ray diffraction, highlighting its structural and conformational properties (Gholivand et al., 2009).
Materials Synthesis and Properties :
- Hsiao et al. (2000) reported the synthesis of ortho-linked polyamides using a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol. These polyamides demonstrated notable solubility, thermal stability, and the ability to form transparent, flexible films (Hsiao et al., 2000).
Hydrogen Bonding in Proton-transfer Compounds :
- Smith and Wermuth (2010) explored the hydrogen bonding in proton-transfer compounds involving isonipecotamide with nitro-substituted benzoic acids. This research provides insights into molecular assembly and the efficacy of specific hydrogen-bonding motifs in chemical processes (Smith & Wermuth, 2010).
Intermediate Synthesis for Biologically Active Compounds :
- Liu Ya-hu (2010) synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for biologically active benzimidazole compounds. This demonstrates the role of similar compounds in the synthesis of biologically relevant molecules (Liu Ya-hu, 2010).
Preparation of Chelating Agents :
- McMurry et al. (1992) described the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion into bifunctional poly(amino carboxylate) chelating agents. This process involved cyclization and subsequent reduction and alkylation steps (McMurry et al., 1992).
Mechanism of Action
Target of Action
It’s known that the n-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and cpi-1189 . These drugs are used to treat conditions like benign prostatic hyperplasia and HIV, suggesting that the compound may interact with similar targets.
Mode of Action
The synthesis of n-tert-butyl amides typically involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by cu(otf)2 . This suggests that the compound may interact with its targets through a similar mechanism.
properties
IUPAC Name |
N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)19(16(22)18-11-7-4-8-12-18)15(21)13-9-5-6-10-14(13)20(23)24/h5-6,9-10H,4,7-8,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWMEBMITFHROE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-(2-nitrobenzoyl)piperidine-1-carboxamide |
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